molecular formula C15H18ClN5O B2894532 8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride CAS No. 1046757-11-2

8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride

Cat. No.: B2894532
CAS No.: 1046757-11-2
M. Wt: 319.79
InChI Key: YNWFIKSYQNDDFX-UHFFFAOYSA-N
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Description

8-Methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimido[5,4-b]indole core structure, which is a fused bicyclic system containing a pyrimidine ring and an indole ring, and is modified with a methoxy group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine derivative. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is added via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the indole or pyrimidine rings.

  • Reduction: Reduction reactions might target specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are key in introducing the piperazine moiety.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions could involve hydrogenation with palladium on carbon or other reducing agents.

  • Substitution reactions might use nucleophiles such as piperazine in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation can lead to the formation of hydroxyl or carboxyl groups.

  • Reduction can produce amines or other reduced functional groups.

  • Substitution reactions typically yield derivatives with modified side chains.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a tool in biological research, potentially as a ligand for receptors or enzymes.

Medicine: The compound could have therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent.

Industry: It might be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as receptors or enzymes, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 7-Methoxy-4-(piperazin-1-yl)quinoline

  • Para-Methoxyphenylpiperazine

  • 4-(4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness: 8-Methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its fused bicyclic structure and specific substituents make it a valuable candidate for various applications.

This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

8-methoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O.ClH/c1-21-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20;/h2-3,8-9,16,19H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFIKSYQNDDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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